molecular formula C19H22O7S2 B12800491 [3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate CAS No. 6125-25-3

[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B12800491
CAS No.: 6125-25-3
M. Wt: 426.5 g/mol
InChI Key: FWEWBDURCVAGCV-UHFFFAOYSA-N
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Description

[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C₁₉H₂₂O₇S₂ and a molecular weight of 426.511 g/mol . This compound is known for its unique structure, which includes an oxetane ring and two sulfonate groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of [3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate typically involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with oxetane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups into sulfides or thiols under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester positions, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to [3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate include other oxetane derivatives and sulfonate esters. These compounds share structural similarities but may differ in their reactivity and applications. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

6125-25-3

Molecular Formula

C19H22O7S2

Molecular Weight

426.5 g/mol

IUPAC Name

[3-[(4-methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C19H22O7S2/c1-15-3-7-17(8-4-15)27(20,21)25-13-19(11-24-12-19)14-26-28(22,23)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3

InChI Key

FWEWBDURCVAGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)COS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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